molecular formula C11H7ClO2S B1463612 3-(5-Chlorothien-2-yl)benzoic acid CAS No. 920294-01-5

3-(5-Chlorothien-2-yl)benzoic acid

Cat. No. B1463612
M. Wt: 238.69 g/mol
InChI Key: JCMOFFGOSHROSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Chlorothien-2-yl)benzoic acid is a chemical compound with the molecular formula C11H7ClO2S and a molecular weight of 238.693 . It belongs to the category of carboxylic acids .


Molecular Structure Analysis

The molecular structure of 3-(5-Chlorothien-2-yl)benzoic acid consists of 11 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

  • Medicinal Chemistry and Pharmaceuticals : This compound belongs to the family of thienylbenzoic acids, which have significant applicability in the field of medicinal chemistry and pharmaceuticals . It could be used in the synthesis of new drug molecules.

  • Chemical Building Blocks : As a carboxylic acid, this compound could be used as a building block in the synthesis of more complex chemical structures .

  • Life Science Research : This compound could be used in various life science research applications, including biochemistry and molecular biology .

  • Chromatography and Mass Spectrometry : These are techniques used to separate, identify, and quantify compounds in a mixture. This compound could potentially be used as a standard or a target compound in these applications .

  • Analytical Chemistry : This compound could be used in analytical chemistry for the development and validation of new analytical methods .

  • Biopharma Production : In the biopharmaceutical industry, this compound could potentially be used in the production of new biopharmaceuticals .

“3-(5-Chlorothien-2-yl)benzoic acid” is a chemical compound that is often used in scientific research and experimentation . Here are some potential areas where it might be used:

  • Medicinal Chemistry and Pharmaceuticals : This compound belongs to the family of thienylbenzoic acids, which have significant applicability in the field of medicinal chemistry and pharmaceuticals . It could be used in the synthesis of new drug molecules.

  • Chemical Building Blocks : As a carboxylic acid, this compound could be used as a building block in the synthesis of more complex chemical structures .

  • Life Science Research : This compound could be used in various life science research applications, including biochemistry and molecular biology .

  • Chromatography and Mass Spectrometry : These are techniques used to separate, identify, and quantify compounds in a mixture. This compound could potentially be used as a standard or a target compound in these applications .

  • Analytical Chemistry : This compound could be used in analytical chemistry for the development and validation of new analytical methods .

  • Biopharma Production : In the biopharmaceutical industry, this compound could potentially be used in the production of new biopharmaceuticals .

Safety And Hazards

While specific safety data for 3-(5-Chlorothien-2-yl)benzoic acid is not available, it’s important to handle all chemical substances with care. Benzoic acid, a related compound, is known to cause skin irritation, serious eye damage, and can cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

3-(5-chlorothiophen-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2S/c12-10-5-4-9(15-10)7-2-1-3-8(6-7)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMOFFGOSHROSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Chlorothien-2-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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